molecular formula C17H22F4O7 B13429048 Hydroxy-PEG4-TFP ester

Hydroxy-PEG4-TFP ester

Cat. No.: B13429048
M. Wt: 414.3 g/mol
InChI Key: NQNOTXOTYAWVLS-UHFFFAOYSA-N
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Description

Hydroxy-PEG4-TFP ester is a polyethyleneglycol (PEG)-based bioconjugation reagent featuring a tetrafluorophenyl (TFP) ester reactive group and a terminal hydroxy (-OH) group. Its molecular formula is C₁₇H₂₂F₄O₇, with a molecular weight of 362.3 g/mol (calculated) and a CAS number 2130036-53-0 . The TFP ester reacts efficiently with primary amines (e.g., lysine residues in proteins) to form stable amide bonds, while the hydroxy group allows further functionalization. This compound is soluble in polar organic solvents (e.g., DMSO, DMF) and aqueous buffers, with storage recommendations at -20°C to prevent hydrolysis .

The PEG4 spacer provides hydrophilicity, reduces steric hindrance during conjugation, and enhances solubility of hydrophobic biomolecules. This compound is widely used in modifying proteins, antibodies, and amine-functionalized surfaces for applications in drug delivery, diagnostics, and biomaterial engineering .

Properties

Molecular Formula

C17H22F4O7

Molecular Weight

414.3 g/mol

IUPAC Name

(2,3,5,6-tetrafluorophenyl) 3-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]propanoate

InChI

InChI=1S/C17H22F4O7/c18-12-11-13(19)16(21)17(15(12)20)28-14(23)1-3-24-5-7-26-9-10-27-8-6-25-4-2-22/h11,22H,1-10H2

InChI Key

NQNOTXOTYAWVLS-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C(=C1F)F)OC(=O)CCOCCOCCOCCOCCO)F)F

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

Hydroxy-PEG4-TFP ester is synthesized by incorporating polyethylene glycol with a tetrafluorophenyl ester. The synthesis involves the reaction of polyethylene glycol with tetrafluorophenyl chloroformate under controlled conditions. The reaction typically occurs in a Na2CO3-NaHCO3 buffer at pH 9.0 and 37°C for 2 hours . The product is then purified using a PD10 column.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and stringent quality control measures to ensure the consistency and purity of the final product. The reaction conditions are optimized to maximize yield and minimize by-products.

Chemical Reactions Analysis

Amine Conjugation via TFP Ester

The TFP ester reacts with primary or secondary amines to form stable amide bonds. This reaction is central to its role in modifying proteins, peptides, and amine-functionalized surfaces.

Mechanism :

  • The TFP ester undergoes nucleophilic acyl substitution, where the amine attacks the electrophilic carbonyl carbon, displacing the tetrafluorophenolate leaving group .

  • The reaction proceeds efficiently in aqueous or organic solvents (e.g., DMSO, acetonitrile) at neutral to slightly basic pH (7.0–9.0) .

Advantages over NHS Esters :

  • Enhanced Stability : TFP esters exhibit longer half-lives in aqueous solutions compared to NHS esters, reducing hydrolysis side reactions .

  • Broad Compatibility : Stable in diverse solvents, including water, methanol, and dichloromethane .

Table 1: Key Reaction Parameters

ParameterValue/ConditionSource
Reaction pH7.0–9.0
TemperatureRoom temperature (20–25°C)
Solvent CompatibilityWater, DMSO, DMF, acetonitrile
Hydrolysis Half-Life>24 hours (pH 7.4, 25°C)

Functionalization of the Hydroxy Terminus

The terminal hydroxy group enables secondary modifications, expanding utility in multi-step bioconjugation strategies.

Common Reactions :

  • Esterification : Reaction with activated carboxylic acids (e.g., NHS esters) to form ester linkages.

  • Ether Formation : Alkylation with alkyl halides or epoxides under basic conditions .

  • Click Chemistry : Conversion to azide or alkyne derivatives for copper-catalyzed cycloadditions .

Applications :

  • Dendrimer Synthesis : The hydroxy group serves as a branching point for constructing PEG-based dendrimers .

  • Surface Modification : Enhances hydrophilicity of functionalized materials (e.g., silica, glass) .

Stability and Handling Considerations

Storage :

  • Stable at -20°C under anhydrous conditions; hygroscopicity necessitates desiccation .
    Solubility :

  • Highly soluble in polar solvents (see Table 2).

Table 2: Solubility Profile

SolventSolubility (mg/mL)
Water>50
Dichloromethane (DCM)>100
Methanol>100
Acetone>50
Data derived from .

Structural and Molecular Data

Chemical Formula : C₁₇H₂₂F₄O₇
Molecular Weight : 414.35 g/mol
SMILES : OCCOCCOCCOCCOCCC(OC1=C(F)C(F)=CC(F)=C1F)=O

Mechanism of Action

The mechanism of action of Hydroxy-PEG4-TFP ester involves the formation of stable amide bonds with primary and secondary amines. The tetrafluorophenyl ester group reacts with the amine groups, resulting in the release of tetrafluorophenol and the formation of an amide bond . This reaction is highly specific and efficient, making it a valuable tool in bioconjugation and surface modification applications.

Comparison with Similar Compounds

TCO-PEG4-TFP Ester

  • Structure/Reactivity : Incorporates a trans-cyclooctene (TCO) group instead of a hydroxy terminus. The TFP ester enables amine conjugation, while TCO facilitates bioorthogonal "click chemistry" via inverse electron-demand Diels-Alder (IEDDA) reactions with tetrazines .
  • Applications : Ideal for two-step labeling strategies (e.g., pretargeted imaging).
  • Key Differences :
    • Molecular weight: 565.56 g/mol (vs. 362.3 g/mol for Hydroxy-PEG4-TFP) due to the TCO moiety .
    • Stability: TCO groups are sensitive to light and elevated temperatures, requiring stricter handling than hydroxy-terminated analogs .

Bis-Mal-Lysine-PEG4-TFP Ester

  • Structure/Reactivity : Contains two maleimide groups for thiol conjugation and one TFP ester for amine coupling .
  • Applications : Crosslinking cysteine-containing proteins (via maleimide-thiol bonds) and amine-bearing molecules (via TFP ester).
  • Key Differences :
    • Dual functionality enables heterobifunctional crosslinking, unlike Hydroxy-PEG4-TFP’s single reactive site.
    • Higher molecular weight (~700–800 g/mol ) due to the lysine and maleimide groups .

Methoxy PEG24-TFP Ester

  • Structure/Reactivity : Features a methoxy-terminated PEG24 chain instead of PEG4. The TFP ester retains amine reactivity .
  • Applications : Long PEG spacers minimize steric interference in large biomolecule conjugates (e.g., antibody-drug conjugates).
  • Key Differences: PEG24 increases hydrophilicity and spacer length (~108 Å vs. ~16 Å for PEG4), altering pharmacokinetics . Methoxy termini are non-reactive, limiting post-conjugation modifications compared to hydroxy-terminated PEGs .

Bis-PEG3-TFP Ester

  • Structure/Reactivity : Contains two TFP esters linked by a PEG3 spacer, enabling crosslinking of two amine-containing molecules .
  • Applications : Generating protein dimers or polymer networks.
  • Key Differences :
    • Molecular weight: 546.36 g/mol (vs. 362.3 g/mol for Hydroxy-PEG4-TFP) .
    • Bifunctional reactivity contrasts with Hydroxy-PEG4-TFP’s single TFP ester.

Biotin-PEG12-TFP Ester

  • Structure/Reactivity : Biotin tag enables streptavidin/avidin binding, while the TFP ester targets amines .
  • Applications : Affinity purification, ELISA, and fluorescence labeling.
  • Key Differences :
    • PEG12 spacer provides longer separation (~50 Å) between biotin and conjugated molecules.
    • Molecular weight: ~1,100–1,300 g/mol (vs. 362.3 g/mol) .

Research Findings and Stability Considerations

  • TFP vs. NHS Esters : TFP esters exhibit superior aqueous stability (hydrolysis half-life ~30–60 minutes at pH 7.4) compared to NHS esters (~5–10 minutes), enabling efficient labeling under physiological conditions .
  • PEG Length: Shorter PEGs (e.g., PEG4) reduce steric hindrance in dense biomolecular environments, while longer PEGs (e.g., PEG24) enhance solubility and reduce nonspecific binding .
  • Functional Group Trade-offs : Hydroxy termini offer flexibility for secondary modifications (e.g., phosphorylation, click chemistry), whereas methoxy or biotin groups serve specialized roles .

Biological Activity

Hydroxy-PEG4-TFP ester is a versatile compound widely used in bioconjugation and protein modification due to its unique chemical properties. This article explores its biological activity, applications, and relevant research findings.

This compound features a polyethylene glycol (PEG) backbone with a hydroxy group and a 2,3,5,6-tetrafluorophenyl (TFP) ester moiety. This structure imparts several advantages:

  • Hydrophilicity : The PEG component enhances water solubility, facilitating interactions with biological systems.
  • Amine Reactivity : The TFP ester reacts efficiently with primary and secondary amines, forming stable covalent bonds that are critical for bioconjugation applications .
PropertyValue
Molecular Weight565.56 g/mol
Chemical CompositionC26H35F4NO8
SolubilityDMSO, DMF, THF, Acetonitrile
Purity>95% (HPLC)
AppearanceColorless to slightly yellow oil
Storage Conditions-20°C, desiccate

This compound acts by forming covalent amide bonds with amine-containing molecules. The reaction proceeds rapidly and is less sensitive to hydrolysis compared to traditional NHS esters, making it suitable for labeling proteins and other biopolymers in aqueous environments .

Applications in Research

  • Protein Modification : this compound is employed for modifying proteins at accessible amine sites, enhancing their solubility and stability.
  • Dendrimer Construction : It can be used to construct discrete PEG dendrimers, which are useful in drug delivery systems.
  • Surface Functionalization : The hydroxy end of the PEG spacer allows for further functionalization, enabling the modification of surfaces such as silica and glass .

Study 1: Protein Labeling Efficiency

In a comparative study of various labeling reagents, this compound demonstrated superior efficiency in labeling proteins due to its stability in aqueous conditions. The study reported that TFP esters provided more reproducible results than NHS esters across multiple trials .

Study 2: Bioconjugation Applications

Research highlighted the use of this compound in creating bioconjugates for therapeutic applications. For instance, it was successfully used to conjugate peptides to antibodies, enhancing their targeting capabilities in cancer therapies. The resulting conjugates exhibited improved pharmacokinetics and reduced immunogenicity compared to unconjugated counterparts .

Comparative Analysis with Other Compounds

The following table summarizes the differences between this compound and other commonly used reagents:

CompoundReactivityStabilityApplication Area
This compoundHighHighProtein modification
NHS EsterModerateLowPeptide labeling
DBCO-PEG4-TFPHighModerateCopper-free click chemistry

Q & A

Q. What are the key reaction mechanisms of Hydroxy-PEG4-TFP ester in bioconjugation?

this compound reacts with primary amines (e.g., lysine residues in proteins) to form stable amide bonds. The tetrafluorophenol (TFP) ester group enhances aqueous stability compared to NHS esters, reducing premature hydrolysis during conjugation. The PEG spacer increases solubility and minimizes steric hindrance, improving accessibility to target biomolecules .

  • Methodology : Use pH 7.5–8.5 buffers (e.g., PBS or HEPES) to balance amine reactivity and ester stability. Monitor reaction progress via UV-Vis spectroscopy (TFP release at 260–280 nm) .

Q. How does the aqueous stability of this compound compare to NHS esters?

Q. How do solubility challenges with hydrophobic biomolecules impact this compound applications?

The PEG4 spacer enhances water solubility of hydrophobic molecules (e.g., drugs or peptides). For highly insoluble targets:

  • Use co-solvents (e.g., ≤10% DMSO) to maintain ester stability.
  • Conduct dynamic light scattering (DLS) to confirm conjugate solubility post-reaction .

Q. How can researchers address batch-to-batch variability in this compound synthesis?

  • Quality control steps :
  • NMR (¹H, ¹³C) to verify esterification and PEG spacer integrity.
  • TLC or HPLC to confirm purity (>95%) and absence of hydrolyzed byproducts .
    • Storage : Store at -20°C in anhydrous DMF or DMSO to prevent hydrolysis .

Data Interpretation and Contradictions

Q. How should researchers resolve discrepancies in conjugation efficiency across studies?

Discrepancies may arise from differences in:

  • Amine accessibility : Pre-treat proteins with denaturants (e.g., urea) to expose buried lysines.
  • Buffer composition : Avoid amine-containing buffers (e.g., Tris) that compete with the target .
  • Statistical approach : Use multivariate regression to identify dominant variables (e.g., pH vs. temperature) .

Q. What are the limitations of this compound in vivo applications?

  • PEG immunogenicity : Anti-PEG antibodies may reduce conjugate efficacy. Test for immunogenicity in preclinical models.
  • Steric hindrance : Larger PEG spacers (e.g., PEG8) may improve targeting efficiency for sterically hindered sites .

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